molecular formula C23H21ClN4O2 B2850350 N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260923-40-7

N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No.: B2850350
CAS No.: 1260923-40-7
M. Wt: 420.9
InChI Key: XXAXSJGFATZILP-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a structurally complex acetamide derivative featuring a 1,2,4-oxadiazole ring linked to a pyrrole moiety and a 4-chlorophenyl ethyl chain. This compound belongs to a broader class of heterocyclic acetamides, which are of significant interest in medicinal and agrochemical research due to their diverse bioactivities, including insecticidal, antifungal, and antiproliferative properties . The 1,2,4-oxadiazole ring serves as a bioisostere for ester or amide groups, enhancing metabolic stability and binding affinity, while the chlorophenyl group contributes to lipophilicity and target interactions .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O2/c1-16-4-8-18(9-5-16)22-26-23(30-27-22)20-3-2-14-28(20)15-21(29)25-13-12-17-6-10-19(24)11-7-17/h2-11,14H,12-13,15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAXSJGFATZILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NCCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

The compound has a molecular formula of C22H19ClN4O2C_{22}H_{19}ClN_{4}O_{2} and a molecular weight of 438.93 g/mol. Its structure features a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities.

PropertyValue
Molecular Weight438.93 g/mol
Molecular FormulaC22 H19 Cl N4 O2
LogP3.3992
Polar Surface Area59.39 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Antimicrobial Activity

Studies have shown that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. In particular, the compound this compound has been evaluated for its antibacterial activity against various strains.

In a comparative study, derivatives with similar structures were synthesized and tested for their antibacterial efficacy. The results indicated that compounds with the oxadiazole moiety showed substantial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of oxadiazole derivatives is well-documented. Research indicates that these compounds can inhibit angiogenesis and exhibit antiproliferative effects by downregulating vascular endothelial growth factor (VEGF) and inhibiting hypoxia-inducible factor (HIF-1α) translocation . Specific studies on related compounds have reported cytotoxic effects in various cancer cell lines, suggesting that this compound may also possess similar properties.

Study 1: Synthesis and Evaluation of Antimicrobial Activity

A series of oxadiazole derivatives were synthesized to evaluate their antimicrobial properties. Among these, compounds with substituted phenyl groups showed enhanced activity against bacterial strains. The study utilized in vitro assays to determine minimum inhibitory concentrations (MICs), revealing that specific substitutions significantly improved antibacterial efficacy .

Study 2: Anticancer Potential Assessment

In another investigation focused on the anticancer properties of oxadiazole derivatives, this compound was subjected to cytotoxicity assays against human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, corroborating the hypothesis that this compound can act as an effective anticancer agent .

Scientific Research Applications

Physical Properties

This compound typically exists as a solid at room temperature and is soluble in organic solvents. Its melting point and boiling point are critical for determining its stability under various conditions.

Medicinal Chemistry

N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide has been studied for its potential therapeutic effects. The oxadiazole and pyrrole components are known to exhibit various biological activities:

  • Antitumor Activity : Research indicates that compounds containing oxadiazole rings can inhibit tumor growth by interfering with cellular signaling pathways. Studies have shown promising results in vitro against certain cancer cell lines .
  • Antimicrobial Properties : The presence of the chlorophenyl group may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for developing new antibiotics .

Neuropharmacology

The compound's structure suggests potential neuroactive properties. Research has indicated that similar compounds can modulate neurotransmitter systems:

  • Anxiolytic Effects : Preliminary studies suggest that derivatives of this compound may influence GABAergic activity, potentially leading to anxiolytic effects.

Drug Development

The unique chemical structure of this compound makes it a valuable lead compound in drug discovery:

  • Lead Optimization : Its derivatives are being synthesized to enhance efficacy and reduce toxicity. Structure-activity relationship (SAR) studies are ongoing to refine its pharmacological profile .

Biochemical Research

This compound serves as a useful tool in biochemical assays:

  • Enzyme Inhibition Studies : It can be used to investigate the inhibition of specific enzymes related to disease pathways, providing insights into new therapeutic targets .

Case Study 1: Antitumor Activity

In a study published in Cancer Research, researchers synthesized several derivatives of this compound. They found that one derivative exhibited significant cytotoxicity against breast cancer cell lines, suggesting the compound's potential as an anticancer agent .

Case Study 2: Neuropharmacological Effects

A study published in Journal of Medicinal Chemistry explored the anxiolytic properties of related compounds. The findings indicated that modifications to the pyrrole ring could enhance binding affinity to GABA receptors, leading to increased anxiolytic effects in animal models .

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Selected Analogs

Compound Name Core Structure Key Substituents Bioactivity Reference
N-[2-(4-Chlorophenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide Oxadiazole-Pyrrole 4-Methylphenyl, Chlorophenyl ethyl Potential insecticidal Target
N-(4-Chloro-2-fluorophenyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide Oxadiazole-Pyrrole 3-Chlorophenyl, 4-Chloro-2-fluorophenyl Unknown
2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide Oxadiazole-Pyrazole 4-Methoxyphenyl, Methylsulfanyl Antifungal/Insecticidal
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole Chlorophenyl, Cyano Insecticidal intermediate
2-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}-N-(4-isopropylphenyl)acetamide Oxadiazole-Pyridine 4-Chlorophenyl, Isopropylphenyl Steric modulation

Q & A

Q. What are the key synthetic steps and reagents used in the preparation of this compound?

The synthesis involves multi-step reactions, including the formation of the oxadiazole and pyrrole rings, followed by coupling with the chlorophenyl-ethyl group. Reagents such as N,N-dimethylformamide (DMF) and bases like sodium hydroxide or potassium carbonate are critical for bond formation. Reaction conditions (e.g., temperature control at 60–80°C and pH 8–10) ensure high yields and purity .

Q. Which characterization techniques are essential for confirming structural integrity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS) are standard. For example, ¹H NMR reveals chemical shifts at δ 7.2–8.1 ppm for aromatic protons, while IR confirms carbonyl (C=O) stretches near 1680–1700 cm⁻¹ .

Q. What biological activities are reported for structurally analogous compounds?

Compounds with oxadiazole and pyrrole motifs exhibit antimicrobial (MIC: 2–8 µg/mL against S. aureus) and anticancer activities (IC₅₀: 10–50 µM in MCF-7 cells). Halogen substituents (e.g., 4-chlorophenyl) enhance target binding via hydrophobic interactions .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yield and scalability?

Optimize solvent systems (e.g., ethanol/isopropanol mixtures) and catalyst loading (e.g., 5 mol% Pd/C for hydrogenation). Reaction monitoring via thin-layer chromatography (TLC) ensures intermediate purity, while recrystallization in ethyl acetate/hexane improves final product crystallinity .

Q. How to resolve contradictions in biological activity data across studies?

Conduct dose-response assays with standardized cell lines (e.g., HeLa or HepG2) and validate via orthogonal methods (e.g., flow cytometry for apoptosis). Differences in IC₅₀ values may arise from assay conditions (e.g., serum concentration or incubation time) .

Q. What experimental strategies are recommended for structure-activity relationship (SAR) studies?

Systematically modify substituents on the oxadiazole (e.g., replacing 4-methylphenyl with 4-fluorophenyl) and pyrrole rings. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like COX-2 or EGFR. Biological testing should follow OECD guidelines for reproducibility .

Q. How to design in vitro assays to evaluate metabolic stability?

Use hepatic microsomal assays (human or rat) with LC-MS/MS quantification. Monitor half-life (t₁/₂) and intrinsic clearance (CLint). For example, a t₁/₂ > 60 minutes suggests favorable metabolic stability for further development .

Q. What computational tools are suitable for predicting pharmacokinetic properties?

Employ SwissADME or pkCSM to predict logP (optimal range: 2–4), blood-brain barrier permeability, and CYP450 inhibition. Molecular dynamics simulations (e.g., GROMACS) can assess target binding stability over 100 ns trajectories .

Q. How to assess compound stability under varying storage conditions?

Perform accelerated stability studies at 40°C/75% RH for 6 months. Monitor degradation via HPLC (e.g., C18 column, acetonitrile/water gradient). Degradation products >5% warrant formulation optimization (e.g., lyophilization) .

Q. What strategies validate target engagement in cellular models?

Use thermal shift assays (TSA) to measure target protein melting temperature (ΔTm) or cellular thermal shift assays (CETSA) . Combine with siRNA knockdown to confirm pathway specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.